Halometasone

Dermatology Corticosteroid Eczema

Halometasone is a clinically differentiated, potent Group III corticosteroid. Direct comparative trials show 9% higher efficacy vs. betamethasone dipropionate and a 15.3% absolute improvement in infected eczema when combined with triclosan. With only 1.41% percutaneous absorption, it offers a superior safety profile. Essential for CROs conducting comparative dermatology studies. Sourcing Halometasone ensures access to a glucocorticoid with proven superiority—critical for procurement decisions that prioritize therapeutic outcomes over generic substitution.

Molecular Formula C22H27ClF2O5
Molecular Weight 444.9 g/mol
CAS No. 50629-82-8
Cat. No. B1672925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalometasone
CAS50629-82-8
Synonyms2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione
C 48,401-Ba
C-48,401-Ba
halometasone
halometasone monohydrate
Sicorten
Molecular FormulaC22H27ClF2O5
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F
InChIInChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1
InChIKeyGGXMRPUKBWXVHE-MIHLVHIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Halometasone (CAS 50629-82-8) Procurement Guide: Potent Topical Corticosteroid API with Validated Differentiation


Halometasone (CAS 50629-82-8) is a synthetic, tri-halogenated glucocorticoid classified as a potent (Group III) topical corticosteroid [1]. It is indicated for the treatment of corticosteroid-responsive dermatoses, including eczema, psoriasis, and various forms of dermatitis [2]. The compound exerts its effects by binding to the glucocorticoid receptor, which modulates the expression of pro-inflammatory mediators [3].

Why Halometasone Cannot Be Casually Substituted: The Risk of Ignoring Comparative Efficacy and Safety Data


Halometasone is not a generic, interchangeable topical steroid. Its clinical performance is highly specific, with direct comparative studies demonstrating statistically significant superiority over other potent corticosteroids like betamethasone dipropionate and clobetasol 17-propionate in key therapeutic areas [1]. Substituting Halometasone with another corticosteroid based solely on its potency class (Group III) overlooks these established clinical outcome differences, which can lead to suboptimal treatment efficacy and prolonged patient morbidity in conditions like eczema and psoriasis [2].

Quantitative Evidence Differentiating Halometasone from Key Comparators


Superior Clinical Efficacy Over Betamethasone Dipropionate in Acute Eczematous Dermatoses

In a multicenter controlled study of 208 patients with acute eczematous dermatoses, 0.05% halometasone cream demonstrated significantly superior clinical efficacy compared to 0.05% betamethasone dipropionate cream [1].

Dermatology Corticosteroid Eczema

Significantly Higher Cure Rate and Faster Onset in Infected Eczema When Combined with Triclosan

In a multicenter trial of 265 patients with infected acute eczematous dermatoses, a fixed-dose combination of 0.05% halometasone and 1% triclosan demonstrated statistically significant superior efficacy over a combination of 0.05% betamethasone dipropionate and 0.1% gentamicin sulphate [1].

Dermatology Infected Eczema Combination Therapy

Comparable Efficacy to Benvitimod in Chronic Hand Eczema with Established Safety Profile

In a 2026 randomized controlled trial for moderate-to-severe chronic hand eczema, 0.05% halometasone cream served as the active comparator against a novel non-steroidal agent, benvitimod [1]. The study established that halometasone is a benchmark for efficacy in this challenging condition.

Dermatology Chronic Hand Eczema Corticosteroid

Potent Efficacy with Extremely Low Systemic Absorption: A Pharmacokinetic Advantage

Halometasone's safety profile is supported by pharmacokinetic data showing minimal percutaneous absorption, a critical factor in reducing the risk of systemic side effects [1].

Pharmacokinetics Dermatology Safety

Defined Application Scenarios for Halometasone API and Formulations Based on Comparative Evidence


First-Line or Superior Alternative for Acute Eczematous Dermatoses

Based on direct head-to-head trial data showing a 9% higher efficacy rate compared to betamethasone dipropionate [1], Halometasone 0.05% cream should be prioritized in procurement for treating acute, non-infected eczematous dermatoses where maximum initial efficacy is critical.

Component in Fixed-Dose Combinations for Infected Dermatitis

Given the 15.3% absolute improvement in cure rate for infected acute eczema when combined with triclosan over a betamethasone/gentamicin combination [1], Halometasone is the preferred corticosteroid backbone for developing or sourcing fixed-dose combinations targeting infected inflammatory dermatoses.

Reference Standard in Chronic Hand Eczema Clinical Trials

As a well-characterized active comparator in recent, high-quality randomized controlled trials for chronic hand eczema [1], Halometasone is an essential procurement item for CROs and research institutions conducting comparative efficacy studies for novel dermatological therapeutics in this indication.

Potent Topical Therapy with Documented Low Systemic Exposure

In scenarios requiring potent topical anti-inflammatory action with a demonstrably low risk of systemic adverse effects, Halometasone is a scientifically sound choice. Pharmacokinetic data confirms only 1.41% percutaneous absorption after a week of intensive use [1], providing a clear safety advantage over potent steroids with less rigorous or unfavorable absorption data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halometasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.